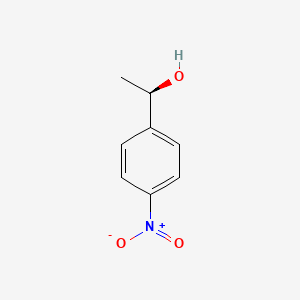

(1R)-1-(4-nitrophenyl)ethan-1-ol

概要

説明

(1R)-1-(4-nitrophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a nitrophenyl group attached to an ethan-1-ol backbone. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol typically involves the reduction of (1R)-1-(4-nitrophenyl)ethanone. A common method is the asymmetric reduction using chiral catalysts or reagents to ensure the desired stereochemistry. For example, the reduction can be carried out using sodium borohydride in the presence of a chiral ligand to achieve high enantioselectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum under controlled conditions of temperature and pressure to achieve efficient and scalable synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form (1R)-1-(4-nitrophenyl)ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The nitro group in this compound can be reduced to an amino group using reagents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: (1R)-1-(4-nitrophenyl)ethanone.

Reduction: (1R)-1-(4-aminophenyl)ethan-1-ol.

Substitution: (1R)-1-(4-nitrophenyl)ethan-1-chloride.

科学的研究の応用

(1R)-1-(4-nitrophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and stereoselective processes.

Medicine: It is investigated for its potential use in the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.

作用機序

The mechanism of action of (1R)-1-(4-nitrophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrophenyl group can participate in electron transfer processes, while the hydroxyl group can form hydrogen bonds, affecting the compound’s reactivity and interactions.

類似化合物との比較

- (1S)-1-(4-nitrophenyl)ethan-1-ol

- (1R)-1-(4-aminophenyl)ethan-1-ol

- (1R)-1-(4-nitrophenyl)ethanone

Comparison:

(1S)-1-(4-nitrophenyl)ethan-1-ol: The enantiomer of (1R)-1-(4-nitrophenyl)ethan-1-ol, differing in stereochemistry.

(1R)-1-(4-aminophenyl)ethan-1-ol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

(1R)-1-(4-nitrophenyl)ethanone: The oxidized form of this compound, lacking the hydroxyl group.

生物活性

(1R)-1-(4-nitrophenyl)ethan-1-ol, also known as (R)-1-(4-nitrophenyl)ethanol, is an organic compound notable for its unique structural features, including a nitrophenyl group and an alcohol functional group. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The molecular formula of this compound is CHNO, and it has a molecular weight of 181.19 g/mol. The presence of the nitrophenyl moiety allows for electron transfer reactions, while the alcohol group can participate in hydrogen bonding, making it a versatile candidate for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo redox reactions, while the alcohol can form hydrogen bonds with enzyme active sites. This dual functionality suggests potential roles in enzyme inhibition and modulation of biological pathways.

Antimicrobial Activity

Research has indicated that compounds containing nitrophenyl groups exhibit significant antimicrobial properties. A study highlighted that derivatives with similar structures showed activity against various Gram-negative bacteria, including E. coli and S. aureus. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can disrupt DNA synthesis and cellular function .

Enzyme Inhibition

The compound's structural similarity to natural substrates suggests its potential as an enzyme inhibitor. Studies have focused on its interaction with enzymes involved in metabolic pathways, where it may act as a competitive inhibitor due to its ability to mimic substrate binding .

Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against P. mirabilis and E. coli. The compound was tested using the agar disc-diffusion method at a concentration of 1 mM in DMSO. Results indicated that it effectively inhibited bacterial growth, particularly against P. mirabilis, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Study 2: Enzyme Interaction

In another investigation, this compound was assessed for its ability to inhibit cytochrome P450 enzymes. The study found that the compound could significantly reduce enzyme activity, indicating its potential use in drug metabolism studies and as a tool for understanding enzyme kinetics .

Comparative Analysis

To understand the broader implications of this compound's biological activity, a comparison with related compounds is essential:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1S)-1-(4-nitrophenyl)ethan-1-ol | Enantiomer | Different enzyme inhibition profile |

| (1R)-1-(4-aminophenyl)ethan-1-ol | Amino derivative | Enhanced antibacterial properties |

| (4-Nitrophenyl)acetone | Ketone derivative | Moderate enzyme inhibition |

This table illustrates how slight variations in structure can lead to significant differences in biological activity, emphasizing the importance of stereochemistry and functional groups in drug design.

特性

IUPAC Name |

(1R)-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFHXYELTYDSG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。